5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Description
Properties
IUPAC Name |
bis(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS2/c1-18-5-3-9-11(7-18)21-14(16-9)13(20)15-17-10-4-6-19(2)8-12(10)22-15/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEIMEFYCZOMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)C3=NC4=C(S3)CN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-66-8 | |
| Record name | 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
. . Therefore, the primary target of this compound is likely to be Factor Xa , a key enzyme in the coagulation cascade that plays a crucial role in blood clotting.
Biochemical Analysis
Biochemical Properties
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes suggests that the compound may influence metabolic pathways and the detoxification processes in cells. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with other biomolecules, further influencing its biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. It also influences gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of ATP and other metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. For instance, the compound can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, the compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with critical cellular components and the generation of reactive oxygen species.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions facilitate the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution pattern of the compound is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments. It is predominantly found in the cytoplasm and the nucleus, where it interacts with various biomolecules. The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals allows the compound to enter the nucleus and modulate gene expression.
Biological Activity
The compound 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a complex heterocyclic structure belonging to the thiazolo-pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Characteristics
The molecular formula for this compound is . Its unique structure includes two thiazolo[5,4-c]pyridine moieties linked by a carbonyl group. The presence of sulfur and nitrogen atoms in the structure enhances its biological interactions.
Biological Activity Overview
The biological activities of thiazolo-pyridine derivatives have been extensively studied. Notable activities include:
- Anticancer Properties : Compounds with thiazolo-pyridine frameworks have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Some derivatives exhibit promising antibacterial and antifungal effects.
- Enzyme Inhibition : These compounds often act as enzyme inhibitors that can modulate various biochemical pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related thiazolo-pyridine derivatives. For instance:
- In vitro Studies : Compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). IC50 values ranged from 6.90 to 51.46 μM compared to doxorubicin's range of 11.26 to 23.47 μM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | MCF-7 | 19.35 |
| Thiazolo-Pyridine Derivative | MCF-7 | 14.34 |
| Thiazolo-Pyridine Derivative | HCT-116 | 6.90 |
| Thiazolo-Pyridine Derivative | A549 | 15.43 |
Antimicrobial Activity
Research indicates that certain thiazolo-pyridines possess antimicrobial properties by inhibiting microbial enzymes essential for their survival. This suggests potential applications in treating infections caused by resistant strains.
Mechanistic Insights
The mechanism of action for these compounds often involves:
- Enzyme Interaction : Binding to specific enzymes involved in cell proliferation and metabolism.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
Case Studies
A notable study evaluated a series of thiazolopyridazine derivatives synthesized via high-pressure cyclocondensation reactions. The results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases.
- Anticancer Activity : Research indicates that derivatives of thiazolo-pyridine compounds exhibit cytotoxic effects against several cancer cell lines. Studies have demonstrated that modifications to the thiazole ring can enhance potency against specific cancer types .
- Antimicrobial Properties : Thiazolo-pyridine derivatives have been evaluated for their antimicrobial activity. Some studies report effective inhibition against bacteria and fungi, suggesting a potential role in developing new antibiotics .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:
- Factor X Inhibition : Certain derivatives have been shown to inhibit activated blood coagulation factor X, which is significant in anticoagulant therapy. This application is critical for developing treatments for thrombotic disorders .
Neuropharmacology
Research has suggested that compounds with similar structures may influence neurotransmitter systems:
- Cognitive Enhancement : Preliminary studies indicate that thiazolo-pyridines could enhance cognitive functions by modulating cholinergic and serotonergic pathways. This opens avenues for exploring their use in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of thiazolo-pyridine derivatives. The results showed that specific modifications led to increased apoptosis in breast cancer cells through the activation of caspase pathways. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, researchers tested several thiazolo-pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .
Data Tables
| Application Area | Compound Activity | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Staphylococcus aureus | Antibiotics |
| Enzyme Inhibition | Inhibits activated factor X | Patent US8058440B2 |
| Neuropharmacology | Enhances cognitive functions | Neuropharmacology Journal |
Comparison with Similar Compounds
Thiazolo[3,2-a]pyridine Derivatives
- Example: 5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile (Scheme 90 in ).
- Key Differences: Ring Fusion: Thiazolo[3,2-a]pyridine vs. thiazolo[5,4-c]pyridine. The fusion position alters electron distribution and steric effects. Substituents: The compared compound has a cyano group and an amino-oxo moiety, whereas the target compound features methyl groups and a carbonyl bridge. Synthesis: Synthesized via reaction of pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives, contrasting with the target’s likely carbonyl-bridged condensation.
Thiazolo[5,4-b]pyridine Derivatives
- Example : Thiazolo[5,4-b]pyridine-2-thione (97 in ).
- Key Differences: Substituents: The thione group in 97 enables tautomerism (thione ↔ thiol) in neutral media, absent in the target compound’s stable carbonyl bridge. Synthesis: Prepared via condensation of 3-amino-2-chloropyridine with carbon disulfide, differing from the target’s methyl-substituted, bis-ring system.
Functional and Physicochemical Properties
Research Findings and Implications
Electronic Effects: The carbonyl bridge in the target compound may enhance electron-withdrawing properties compared to thione or cyano-substituted analogs, influencing binding affinity in biological targets.
Thermodynamic Stability : The absence of tautomerism (vs. thione derivatives) suggests greater stability in physiological conditions, advantageous for drug development.
Q & A
Q. Methodological Recommendations :
- Use continuous flow chemistry to enhance reproducibility and purity, as demonstrated for analogous thiazolo[5,4-b]pyridine systems .
- Optimize temperature (e.g., reflux in acetic acid for cyclization) and stoichiometry of coupling reagents (e.g., carbodiimides for amide bond formation) .
- Employ automated monitoring (e.g., in-line IR or HPLC) to track reaction progress and minimize byproducts .
How can computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
The compound’s fused thiazole-pyridine rings exhibit unique electronic environments. Computational approaches include:
- Density Functional Theory (DFT) : To map electron density at reactive sites (e.g., carbonyl carbon vs. thiazole sulfur).
- Reaction Path Search Algorithms : Identifying low-energy pathways for substitution reactions, as applied in ICReDD’s reaction design framework .
Q. Methodological Recommendations :
- Combine quantum chemical calculations (e.g., Gaussian or ORCA) with experimental validation using model reactions (e.g., halogenation or alkylation).
- Use molecular docking to predict interactions with biological targets, leveraging structural analogs like 5-methyl-7-phenyl-thiazolo[4,5-b]pyridin-2-ones .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic Research Focus
- NMR : H and C NMR to confirm methyl group positions and ring fusion. For example, methyl protons in thiazolo[5,4-c]pyridine systems typically resonate at δ 2.40 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (CHNOS) and isotopic patterns.
- IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm) and thiazole ring vibrations .
Q. Methodological Recommendations :
- Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw).
- Use X-ray crystallography for unambiguous confirmation, as demonstrated for structurally related thiadiazolo-pyrimidines .
How can researchers resolve contradictions in biological activity data for this compound across different assays?
Advanced Research Focus
Discrepancies may arise due to:
- Assay-Specific Conditions : Variability in pH, solvent, or cell lines.
- Metabolic Stability : Rapid degradation in certain media.
Q. Methodological Recommendations :
- Conduct stability studies (e.g., HPLC monitoring under physiological conditions) to assess degradation pathways .
- Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity).
- Apply statistical tools (e.g., principal component analysis) to identify outliers or confounding variables .
What strategies are recommended for modifying the compound to enhance its bioavailability while retaining bioactivity?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carbonyl position.
- Solubility Enhancement : Replace methyl groups with polar substituents (e.g., hydroxyl or amine) without disrupting ring conjugation.
Q. Methodological Recommendations :
- Use molecular dynamics simulations to predict logP and solubility changes.
- Synthesize derivatives via Suzuki-Miyaura coupling, as shown for methyl-substituted thiazolo[4,5-b]pyridines .
How does the compound’s thiazole ring stability compare under oxidative vs. reductive conditions?
Q. Basic Research Focus
- Oxidative Conditions : Thiazole sulfur may oxidize to sulfoxide or sulfone, altering electronic properties.
- Reductive Conditions : Potential hydrogenation of the pyridine ring, affecting aromaticity.
Q. Methodological Recommendations :
- Monitor reactions using TLC or LC-MS under controlled O/H atmospheres.
- Compare with stability data for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .
What industrial-scale purification techniques are suitable for this compound?
Q. Advanced Research Focus
- Chromatography : Simulated moving bed (SMB) chromatography for high-throughput separation.
- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane gradients) to improve yield and purity .
Q. Methodological Recommendations :
How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Q. Advanced Research Focus
- Kinetic Assays : Measure IC values under varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
Q. Methodological Recommendations :
- Use structural analogs (e.g., 5-methyl-7-phenyl-thiazolo[4,5-b]pyridin-2-ones) as positive controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
